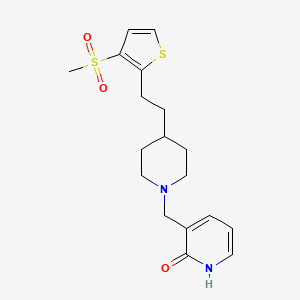
2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridinone core structure with various substituents, including a piperidinyl group and a thienyl group with a methylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- typically involves multi-step organic synthesis. The process begins with the preparation of the pyridinone core, followed by the introduction of the piperidinyl and thienyl groups. Key steps include:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidinyl Group: This step often involves nucleophilic substitution reactions.
Attachment of the Thienyl Group: This can be done through cross-coupling reactions, such as Suzuki or Stille coupling, using thienyl boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinone core can be reduced to form dihydropyridinones.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The thienyl group can undergo further coupling reactions to introduce additional substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridinones.
Substitution: Various alkylated or arylated derivatives.
Coupling Reactions: Extended heterocyclic systems with additional functional groups.
Scientific Research Applications
2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Material Science:
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the piperidinyl and thienyl groups can enhance its binding affinity and specificity. The methylsulfonyl group may contribute to its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone Derivatives: Compounds with similar pyridinone core structures but different substituents.
Thienyl-Substituted Compounds: Compounds featuring thienyl groups with various functional groups.
Piperidinyl-Substituted Compounds: Compounds with piperidinyl groups attached to different core structures.
Uniqueness
2(1H)-Pyridinone, 3-((4-(2-(3-(methylsulfonyl)-2-thienyl)ethyl)-1-piperidinyl)methyl)- is unique due to the combination of its pyridinone core, piperidinyl group, and thienyl group with a methylsulfonyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
351407-14-2 |
|---|---|
Molecular Formula |
C18H24N2O3S2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
3-[[4-[2-(3-methylsulfonylthiophen-2-yl)ethyl]piperidin-1-yl]methyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C18H24N2O3S2/c1-25(22,23)17-8-12-24-16(17)5-4-14-6-10-20(11-7-14)13-15-3-2-9-19-18(15)21/h2-3,8-9,12,14H,4-7,10-11,13H2,1H3,(H,19,21) |
InChI Key |
GGDVEBNMWHSUKY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(SC=C1)CCC2CCN(CC2)CC3=CC=CNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















